molecular formula C7H14O2 B8558262 (1R,2R)-1,2-Cyclopentanedimethanol

(1R,2R)-1,2-Cyclopentanedimethanol

Cat. No.: B8558262
M. Wt: 130.18 g/mol
InChI Key: NXKFMUFJMLNJOB-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1,2-Cyclopentanedimethanol (CAS: 57287-24-8) is a chiral cyclopentane derivative featuring two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions of the cyclopentane ring in the (R,R) stereochemical configuration . This diol structure confers unique physicochemical properties, including high polarity and hydrogen-bonding capacity, making it valuable in asymmetric synthesis, polymer chemistry, and pharmaceutical intermediates. Its rigid cyclopentane backbone enhances stereochemical control in catalytic reactions, while the hydroxyl groups enable functionalization for applications such as chiral ligands or crosslinking agents .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2/t6-,7-/m0/s1

InChI Key

NXKFMUFJMLNJOB-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)CO)CO

Canonical SMILES

C1CC(C(C1)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Cyclopentanedimethanol typically involves the dihydroxylation of cyclopentene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity . The reaction conditions often include the use of potassium ferricyanide as an oxidant and tert-butyl alcohol as a solvent.

Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1,2-Cyclopentanedimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanedicarboxylic acid or cyclopentanedial.

    Reduction: Formation of cyclopentane derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.

Scientific Research Applications

Chemistry: (1R,2R)-1,2-Cyclopentanedimethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Cyclopentanedimethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, influencing the reactivity and selectivity of the compound. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Reactivity: The diol structure of this compound increases its polarity compared to methyl-substituted analogs like (1R,2R)-1,2-Dimethylcyclopentane, which lacks hydroxyl groups . This polarity enhances solubility in polar solvents and suitability for hydrogen-bond-driven applications.
  • Ring Size Impact : The cyclohexane analog (CAS 65376-05-8) has a larger ring, increasing conformational rigidity and thermal stability compared to the cyclopentane-based compound .

Boiling/Melting Points

  • Hydrogen Bonding: this compound likely has a higher boiling point than its methyl-substituted counterpart (CAS 822-50-4) due to intermolecular hydrogen bonding .
  • Lipophilicity: The ethoxy-substituted derivative (CAS 158214-38-1) is expected to exhibit greater lipophilicity, enhancing compatibility with non-polar matrices .

Commercial and Industrial Relevance

  • Pharmaceuticals: this compound is utilized in synthesizing chiral intermediates, whereas derivatives like 1,2,2-trimethylcyclopentane-dimethanol (CAS 462628-19-9) find niche roles in specialty polymers .
  • Specialty Chemicals : Ethoxy-substituted variants (e.g., CAS 158214-38-1) are tailored for solvent-stable formulations, contrasting with the parent compound’s focus on stereoselective processes .

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